REACTION_SMILES
|
[CH2:11]1[O:12][CH2:13][CH2:14][CH2:15]1.[CH3:16][OH:17].[CH3:8][NH:9][CH3:10].[CH:1]12[CH:2]([CH2:3][CH2:4][CH2:5][CH2:6]1)[O:7]2>>[CH:1]1([N:9]([CH3:8])[CH3:10])[CH:2]([OH:7])[CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC2OC2C1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C1CCCCC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:11]1[O:12][CH2:13][CH2:14][CH2:15]1.[CH3:16][OH:17].[CH3:8][NH:9][CH3:10].[CH:1]12[CH:2]([CH2:3][CH2:4][CH2:5][CH2:6]1)[O:7]2>>[CH:1]1([N:9]([CH3:8])[CH3:10])[CH:2]([OH:7])[CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC2OC2C1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C1CCCCC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |